Phenethyl methanesulfonate
Description
It is structurally characterized as the phenethyl ester of methanesulfonic acid, with the formula $ \text{C}9\text{H}{12}\text{O}3\text{S} $. The phenethyl group ($ \text{C}6\text{H}5\text{CH}2\text{CH}_2 $) introduces aromaticity and increased hydrophobicity compared to smaller alkyl methanesulfonates.
Properties
IUPAC Name |
2-phenylethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLPKLKVZDQOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173844 | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20020-27-3 | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20020-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020020273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonation of Phenethyl Alcohol
The classical method involves the direct reaction of phenethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The base scavenges the generated hydrochloric acid, driving the reaction forward.
- Reaction conditions : Typically carried out in an inert solvent like dichloromethane or toluene at low temperatures (0°C to room temperature).
- Yields : High yields are reported when stoichiometry and temperature are carefully controlled.
- Purification : The crude product is purified by extraction and recrystallization or chromatography.
Use of Phenethyl Derivatives and Methanesulfonate Salts
Another approach involves using phenethyl derivatives such as phenethyl p-methylbenzenesulfonate or phenethyl trifluoromethanesulfonate as precursors. These intermediates react with nucleophiles or amines in the presence of bases to form methanesulfonate esters.
- Example from patent data : In a 1 L reaction flask, 2-(4-trifluoromethyl)phenethyl methylsulfonate (53.6 g, 0.20 mol) was reacted with methyl 5-aminosalicylate (35 g, 0.21 mol) in toluene (200 g) with triethylamine (24 g, 0.24 mol) at 80-90°C for 18 hours. The reaction mixture was then worked up by adding water, separating layers, concentrating the organic phase, and crystallizing the product with sulfuric acid. This method yielded the desired compound with 97.3% HPLC purity and 73% yield.
Detailed Preparation Procedure (Based on Patent and Research Data)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Phenethyl methylsulfonate (0.20 mol), methyl 5-aminosalicylate (0.21 mol), toluene (200 g), triethylamine (0.24 mol) | Heated at 80-90°C for 18 hours with stirring | Formation of intermediate compound |
| 2 | Addition of drinking water, stirring for phase separation | Organic and aqueous layers separated | Removal of impurities |
| 3 | Concentration of organic phase under reduced pressure | Removal of volatiles | Concentrated crude product |
| 4 | Addition of methanol (160 g), stirring and heating to 35-40°C | Dissolution of crude product | Preparation for crystallization |
| 5 | Dropwise addition of 50 wt% sulfuric acid aqueous solution (0.12 mol) | Acidification to induce crystallization | Formation of hemisulfate salt crystals |
| 6 | Cooling to 25-30°C, insulation crystallization for 1 hour | Crystallization of product | Solid product isolated by suction filtration |
| 7 | Drying | Removal of residual solvents | Final purified product |
- Yield : 73%
- Purity : 97.3% by HPLC
- Impurities : Meta-isomers 0.24%, disubstituted impurities 1.8%
Mechanistic Insights
Research into the related sulfonylation reactions reveals two possible mechanisms for the formation of sulfonate esters involving phenethyl groups:
Mechanism 1 involves nucleophilic substitution (SN2) where the phenethylamine attacks the sulfonate precursor, displacing a leaving group such as fluoride or chloride, followed by rearrangements and elimination steps.
Mechanism 2 proposes the formation of an intermediate sulfonyl anion that adds to the aromatic system, followed by elimination and rearomatization steps. This mechanism is favored due to better electronic compatibility and fewer high-energy intermediates.
These mechanistic pathways are important for optimizing reaction conditions and improving yields and purity.
Comparative Data on Different Sulfonate Precursors
| Precursor Compound | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | HPLC Purity (%) | Notes |
|---|---|---|---|---|---|
| 2-(4-trifluoromethyl)phenethyl p-methylbenzenesulfonate | 80-110 | 14 | 86.3 | 99 | Highest yield and purity |
| 2-(4-trifluoromethyl)phenethyl acetate | 90-100 | 12 | 77 | 98.5 | Moderate yield |
| 2-(4-trifluoromethyl)phenethyl trifluoromethanesulfonate | 90-100 | 12 | 78.3 | 98.5 | Slightly better yield than acetate |
| 2-(4-trifluoromethyl)phenethyl methylsulfonate | 80-90 | 18 | 73 | 97.3 | Longer reaction time, lower yield |
This data suggests that the choice of sulfonate precursor and reaction conditions significantly affects the efficiency of phenethyl methanesulfonate synthesis.
Summary of Key Research Findings
- The reaction of phenethyl derivatives with methyl 5-aminosalicylate in toluene and triethylamine is a robust method to prepare this compound derivatives with high purity and good yields.
- Reaction temperature and time are critical parameters; typical conditions range from 80°C to 110°C and 12 to 18 hours.
- Post-reaction workup involving aqueous extraction, concentration, and crystallization with sulfuric acid yields stable hemisulfate salts of the product.
- Mechanistic studies support nucleophilic substitution and rearrangement pathways, which help guide optimization strategies.
- Impurities such as meta-isomers and disubstituted products are minimal but should be monitored for pharmaceutical-grade applications.
Chemical Reactions Analysis
Types of Reactions: Phenethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form styrene derivatives.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Typically carried out using strong bases such as sodium ethoxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted phenethyl derivatives.
Elimination Reactions: Major products are styrene and its derivatives.
Oxidation: Products may include phenylacetic acid and related compounds.
Scientific Research Applications
Chemical Properties and Structure
Phenethyl methanesulfonate is an ester derived from phenethyl alcohol and methanesulfonic acid. Its general structure can be represented as follows:
- Molecular Formula : C₉H₁₂O₃S
- CAS Number : 20020-27-3
The compound features a phenethyl group attached to a methanesulfonate moiety, which contributes to its reactivity and utility in various chemical reactions.
Medicinal Chemistry Applications
PMS and its derivatives have been studied for their potential therapeutic effects. The following points highlight key findings in this area:
- Ligand Development : PMS derivatives have been explored as ligands for various receptors, including serotonin (5-HT) receptors, which are implicated in mood regulation and other neurological functions. Research has shown that modifications to the phenethylamine structure can enhance binding affinity and selectivity towards specific receptor subtypes .
- Antimicrobial Activity : Some studies have investigated the antimicrobial properties of PMS derivatives against multidrug-resistant bacteria. For instance, derivatives synthesized from PMS have demonstrated efficacy against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as novel antimicrobial agents .
Mutagenesis Studies
PMS has been utilized in mutagenesis research, particularly in the context of DNA damage and repair mechanisms:
- Alkylating Agent : PMS acts as an alkylating agent, which can induce mutations by forming covalent bonds with DNA. This property has been exploited in studies aimed at understanding mutagenesis mechanisms and the effects of environmental toxins on genetic material .
- Model Organisms : Research involving model organisms, such as mice, has demonstrated that exposure to PMS can lead to significant genetic alterations. These studies often focus on the implications of such mutations for cancer research and genetic disorders .
Synthesis and Analytical Applications
PMS serves as a valuable reagent in synthetic organic chemistry:
- Chemical Synthesis : PMS is employed in various synthetic pathways to introduce the phenethyl group into target molecules. Its reactivity allows for the selective modification of substrates, making it a useful tool for chemists seeking to develop new compounds with desired properties .
- Analytical Chemistry : In analytical applications, PMS has been used to study the interactions between small molecules and biological macromolecules. For instance, it can serve as a probe to investigate binding interactions in receptor-ligand studies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several PMS derivatives against clinically relevant bacterial strains. The results indicated that specific modifications to the PMS structure significantly enhanced antibacterial potency, particularly against Klebsiella pneumoniae and Enterococcus faecium. This highlights the potential for developing new antibiotics based on PMS scaffolds.
Case Study 2: Mutagenesis Mechanism Exploration
In a controlled experiment using murine models, researchers exposed subjects to varying concentrations of PMS to assess its mutagenic effects. The findings revealed that higher concentrations led to increased rates of DNA strand breaks and mutations, providing insights into how alkylating agents like PMS contribute to genetic instability.
Mechanism of Action
The mechanism of action of phenethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in biochemical studies and as a potential therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Methanesulfonate Compounds
Structural and Functional Group Analysis
Methanesulfonate esters vary in reactivity and biological activity based on their substituents:
- Alkyl groups (e.g., methyl, ethyl) enhance electrophilicity, making these compounds potent alkylating agents.
- Aromatic groups (e.g., phenyl, phenethyl) reduce volatility and may modulate interactions with biological systems due to hydrophobic and π-π stacking effects.
Physical and Chemical Properties
Table 1: Comparative Properties of Methanesulfonate Derivatives
Reactivity and Mechanisms
- Alkyl Methanesulfonates (MMS, EMS) : Exhibit bimolecular nucleophilic substitution ($ S_N2 $) due to their small alkyl groups, leading to DNA alkylation and mutagenicity .
- Aromatic Methanesulfonates (Phenyl, Phenethyl) : Slower solvolysis rates due to steric hindrance and resonance stabilization. For example, equatorial methanesulfonates in decalyl systems show reduced participation in solvolysis compared to toluenesulfonates . Phenethyl derivatives may exhibit altered redox interactions, though direct evidence is lacking (cf. CAPE in , a phenethyl ester with redox-modulating properties).
Biological Activity
Phenethyl methanesulfonate (PMS) is an organic compound with significant biological activity, particularly in the context of mutagenicity and its potential applications in medicinal chemistry. This article explores the biological properties of PMS, including its mechanisms of action, mutagenic effects, and potential therapeutic applications.
- Chemical Formula : C₈H₉O₃S
- Molecular Weight : 200.26 g/mol
- Structure : PMS consists of a phenethyl group attached to a methanesulfonate moiety, which influences its reactivity and biological interactions.
PMS exhibits biological activity primarily through its role as an alkylating agent. Alkylating agents are known to interact with DNA, leading to mutations that can result in carcinogenic effects. The following mechanisms have been identified:
- Alkylation of DNA : PMS has been shown to cause O(6)-alkylation of guanine residues in DNA, leading to mispairing during replication and subsequent mutations .
- Mutagenicity : In studies using the Ames test and SOS-chromotest, PMS demonstrated significant mutagenic activity in bacterial strains, indicating its potential as a pro-carcinogen .
- Reactive Intermediates : The high S(N)1 reactivity of PMS contributes to its mutagenic properties, as it forms reactive intermediates that can readily alkylate nucleophilic sites on DNA .
Biological Activity Overview
The biological activities of PMS can be summarized as follows:
Case Studies and Research Findings
- Mutagenicity Studies :
- Therapeutic Potential :
-
Mechanistic Insights :
- A study highlighted the role of DNA repair mechanisms in modulating the mutagenic effects of PMS. It was found that strains deficient in certain DNA repair pathways exhibited increased sensitivity to PMS-induced mutations, suggesting that the compound's efficacy could be influenced by the cellular context .
Q & A
Basic Research Question
- Gas Chromatography (GC) with Flame Ionization Detection (FID) : Optimal for detecting residual methanesulfonate esters at ppm levels, with derivatization steps to enhance volatility .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity for trace analysis in cellular or tissue samples, using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) for accuracy .
- Validation : Include recovery assays (70–120%) and limit of detection (LOD) assessments to ensure reproducibility .
What safety protocols are critical when handling this compound in mutagenesis studies?
Basic Research Question
- Containment : Use double-glove systems and negative-pressure fume hoods to prevent inhalation or dermal exposure .
- Waste Disposal : Neutralize residual compound with 10% sodium bicarbonate before disposal to reduce environmental toxicity .
- Emergency Procedures : Immediate decontamination with soap/water for skin contact and ethanol for equipment surfaces .
How can researchers establish dose-response relationships for this compound’s genotoxic effects?
Advanced Research Question
- Experimental Design : Use in vitro models (e.g., human lymphoblastoid cells) with triplicate treatments across 6–8 dose levels, spanning 0.1–100 µM .
- Data Analysis : Apply benchmark dose (BMD) modeling to derive BMDL₁₀ (lower confidence limit of 10% response rate) as a point of departure .
- Validation : Compare with positive controls (e.g., ethyl methanesulfonate) to confirm assay sensitivity .
How does this compound’s alkylation efficiency compare to EMS in plant mutagenesis?
Advanced Research Question
- Mechanistic Comparison : this compound preferentially alkylates guanine at N7 positions, whereas EMS targets adenine .
- Efficiency Metrics : Conduct side-by-side experiments in Arabidopsis thaliana, measuring mutation rates via whole-genome sequencing. Expect 2–3× higher transition mutations with EMS .
- Protocol Adjustments : Optimize treatment duration (e.g., 12–24 hours) and pH (7.0–7.5) to enhance this compound penetration in plant tissues .
How should researchers address contradictions in genotoxicity data across different model organisms?
Advanced Research Question
- Source Analysis : Evaluate metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans) that alter compound activation .
- Statistical Reconciliation : Apply meta-analysis tools (e.g., random-effects models) to harmonize data from in vitro (micronucleus assays) and in vivo (rodent studies) systems .
- Follow-Up : Use omics approaches (transcriptomics/proteomics) to identify species-specific pathways affected .
What experimental designs best assess the teratogenic potential of this compound?
Advanced Research Question
- Model Selection : Utilize zebrafish embryos or rodent whole-embryo cultures for high-throughput screening .
- Endpoint Metrics : Quantify malformations (e.g., neural tube defects) and apoptosis markers (e.g., caspase-3 activation) .
- Dose Optimization : Apply the Akaike Information Criterion (AIC) to select the best-fit dose-response model (e.g., log-logistic vs. probit) .
How can researchers mitigate batch-to-batch variability in this compound synthesis?
Advanced Research Question
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track reaction completion and intermediate stability .
- Quality Control : Enforce strict specifications for starting materials (e.g., phenethyl alcohol purity ≥99%) and storage conditions (desiccated, −20°C) .
- Interlab Validation : Conduct round-robin testing with partner labs to standardize synthesis protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
